Coformycin - 11033-22-0

Coformycin

Catalog Number: EVT-264247
CAS Number: 11033-22-0
Molecular Formula: C11H16N4O5
Molecular Weight: 284.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Coformycin is an N-glycosyl in which (8R)-3,6,7,8-tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol is attached to ribofuranose via a beta-N(3)-glycosidic bond. compound The parent of the class of coformycins. It has a role as an EC 3.5.4.4 (adenosine deaminase) inhibitor. It is a conjugate base of a coformycin(1+).
Coformycin is a natural product found in Streptomyces and Streptomyces antibioticus with data available.
A ribonucleoside antibiotic synergist and adenosine deaminase inhibitor isolated from Nocardia interforma and Streptomyces kaniharaensis. It is proposed as an antineoplastic synergist and immunosuppressant.
Source and Classification

Coformycin is derived from certain microorganisms, particularly Streptomyces species. It belongs to the class of compounds known as purine analogs, which mimic the structure of purines and interfere with their metabolic pathways. The compound is classified under nucleoside analogs due to its structural similarity to nucleosides like adenosine.

Synthesis Analysis

Methods and Technical Details

The synthesis of coformycin has been approached through various methods, including both natural extraction from microbial sources and synthetic methodologies. One notable synthetic route involves the total synthesis of related compounds like pentostatin, which shares structural features with coformycin.

  1. Natural Extraction: Coformycin can be isolated from cultures of Streptomyces, where it is produced as part of the organism's secondary metabolism.
  2. Chemical Synthesis: Synthetic approaches have included multi-step reactions involving key intermediates. For instance, a total synthesis strategy might involve the formation of imidazo[4,5-d][1,3]diazepin-8-ol derivatives that can be converted into coformycin through specific transformations .
Molecular Structure Analysis

Structure and Data

Coformycin has a complex molecular structure characterized by a bicyclic core that incorporates elements typical of purine derivatives. The molecular formula for coformycin is C₈H₁₀N₄O₃, and its structure can be represented as follows:

  • Molecular Weight: 198.19 g/mol
  • Structural Features: The compound contains a fused imidazole ring system which is critical for its biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

Coformycin participates in several chemical reactions primarily related to its interaction with adenosine deaminase. The key reaction involves the binding of coformycin to the active site of adenosine deaminase, leading to the inhibition of enzyme activity.

  1. Enzyme Inhibition: Coformycin acts as a competitive inhibitor by mimicking adenosine at the enzyme's active site.
  2. Kinetic Studies: Detailed kinetic analyses have shown that coformycin exhibits slow-onset inhibition characteristics, indicating that it may form stable complexes with the enzyme over time .
Mechanism of Action

Process and Data

The mechanism by which coformycin exerts its inhibitory effects on adenosine deaminase involves several steps:

  1. Binding: Coformycin binds to the active site of adenosine deaminase, preventing substrate access.
  2. Inhibition: This binding results in a decrease in the conversion rate of adenosine to inosine, thereby elevating adenosine levels in cells.
  3. Biological Implications: Elevated adenosine levels can modulate immune responses and have implications in cancer therapy by promoting apoptosis in certain cell types .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Coformycin exhibits several notable physical and chemical properties:

  • Solubility: Soluble in water and organic solvents such as methanol.
  • Stability: Stable under acidic conditions but may degrade under alkaline conditions.
  • Melting Point: Specific melting point data may vary but generally falls within a range typical for similar compounds.

These properties are essential for understanding how coformycin can be utilized in laboratory settings and therapeutic applications.

Applications

Scientific Uses

Coformycin has several important applications in scientific research and potential therapeutic contexts:

  1. Cancer Research: Its ability to inhibit adenosine deaminase makes it a candidate for cancer therapies aimed at increasing local concentrations of adenosine, which can induce tumor cell death.
  2. Viral Infections: Coformycin has been explored for its antiviral properties, particularly against viruses that exploit adenosine metabolism for replication.
  3. Biochemical Studies: It serves as a valuable tool in biochemical assays to study purine metabolism and enzyme kinetics related to adenosine deaminase .
Historical Discovery and Early Research

Isolation and Initial Characterization from Streptomyces Species

Coformycin was first isolated in the late 1960s from the fermentation broth of Streptomyces kaniharaensis SF-557 during investigations into adenosine deaminase inhibitors. Researchers observed that this compound protected the nucleoside antibiotic formycin A from enzymatic deamination by adenosine deaminase (ADA), leading to its initial characterization as a "formycin-protecting factor" [1] [3]. Simultaneous research on Streptomyces antibioticus NRRL 3238 yielded a structurally similar compound named 2'-deoxycoformycin (pentostatin), differing only in the absence of a hydroxyl group at the 2'-ribose position [2] [6]. The structural uniqueness of coformycin resides in its unusual seven-membered 1,3-diazepine ring system, a feature unprecedented among known nucleoside analogs at the time of discovery [1]. Initial structural elucidation relied primarily on NMR spectroscopy and X-ray crystallography, which revealed the (R)-configuration at the C-8 carbinol center – a stereochemical feature later recognized as critical for potent ADA inhibition [1] [2].

The pioneering structural characterization by Nakamura et al. (1974) established coformycin as 3-(β-D-ribofuranosyl)-3,6,7,8-tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol [1]. This structural work demonstrated that coformycin represented a novel class of N-nucleoside antibiotics characterized by an expanded diazepine ring system instead of the conventional purine scaffold. The identification of this unusual structure prompted immediate interest in its biosynthesis and mechanism of action, particularly given its exceptional potency against adenosine deaminase.

Table 1: Streptomyces Species Producing Coformycin and Related Compounds

Producing StrainCompound IdentifiedYear ReportedKey Structural Features
Streptomyces kaniharaensisCoformycin19741,3-diazepine nucleobase, (R)-C8 hydroxyl
Streptomyces antibioticus2'-Deoxycoformycin19742'-deoxyribose, (R)-C8 hydroxyl
Actinomycetes spp.8-Ketocoformycin1980sC8 ketone intermediate in biosynthesis

Identification as a Transition-State Analogue Inhibitor of Adenosine Deaminase

The molecular mechanism underlying coformycin's potent inhibition of adenosine deaminase (ADA) was elucidated through kinetic and structural studies in the mid-1970s. Wolfenden and colleagues demonstrated that coformycin exhibited extraordinary binding affinity to ADA, with a dissociation constant (Ki) of ≤0.01 nM – approximately 10⁷-fold tighter than the substrate adenosine [1] [2]. This unprecedented affinity suggested a mechanism beyond simple substrate mimicry. Comparative analysis revealed that the 1,3-diazepine ring of coformycin structurally resembled the tetrahedral transition state of the ADA-catalyzed deamination reaction, specifically the hydrated intermediate formed at C6 of adenosine during hydrolysis [1] [2].

X-ray crystallographic studies provided atomic-level validation of this transition-state analogy. When bound to ADA, the coformycin molecule adopts a conformation where its diazepine ring system perfectly superimposes with the enzyme's catalytic intermediate, forming multiple transition-state-like hydrogen bonds with active site residues that are inaccessible to the ground-state substrate [1]. Particularly noteworthy is the hydroxyl group at C8 in the (R)-configuration, which mimics the critical hydroxide moiety in the hydrated transition state. This spatial and electronic complementarity explained the remarkable binding energy (ΔG = -9.9 kcal/mol) that distinguishes coformycin from simple substrate analogs [1].

The inhibition kinetics further revealed a slow-binding mechanism characterized by rapidly reversible initial binding followed by slow isomerization to an exceptionally tight enzyme-inhibitor complex. Thermodynamic studies demonstrated that coformycin achieves approximately 70% of the theoretical maximum binding energy calculated for a perfect transition-state analog, making it one of the most efficient enzyme inhibitors known [1] [2]. This transition-state mimicry established coformycin as a paradigmatic example in enzymology and provided a template for rational design of enzyme inhibitors targeting other deaminases.

Table 2: Comparative Analysis of Adenosine Deaminase Inhibitors

InhibitorKi (nM)Binding Energy (ΔG, kcal/mol)Structural FeaturesTransition-State Mimicry Efficiency
Coformycin≤0.01-9.9(R)-C8 hydroxyl, 1,3-diazepine~70% of theoretical maximum
2'-Deoxycoformycin≤0.01-10.22'-deoxyribose, (R)-C8 hydroxyl~72% of theoretical maximum
8-Ketocoformycin~100-6.8C8 ketone, 1,3-diazepine~48% of theoretical maximum
(S)-Coformycin~1,000-5.1(S)-C8 hydroxyl, 1,3-diazepine~36% of theoretical maximum

Correlated Production with Nucleoside Antibiotics (e.g., Formycin A)

Microbiological studies in the 1970s revealed that coformycin-producing Streptomyces strains invariably co-produced formycin A, a structurally distinct C-nucleoside antibiotic featuring an unusual pyrazolopyrimidine base linked via a C-glycosidic bond [3] [4]. This consistent co-production phenomenon suggested a functional relationship between these compounds. Subsequent biochemical investigations established that formycin A serves as a substrate for adenosine deaminase, undergoing enzymatic deamination to biologically inactive formycin B [3] [9]. The co-production of coformycin – a potent ADA inhibitor – thus represents an evolutionary protective strategy to preserve the biological activity of formycin A against enzymatic inactivation by the producing organism's own deaminases or those of competing microorganisms [4] [8].

Genomic analysis of Streptomyces kaniharaensis provided molecular evidence for this "protector-protégé" relationship. The biosynthetic gene clusters for formycin A and coformycin are genetically linked within a single genomic region spanning approximately 34 kilobases [3] [4]. This physical clustering ensures coordinated expression of both pathways during secondary metabolite production. The formycin biosynthetic genes (for cluster) encode enzymes homologous to purine biosynthetic machinery but adapted for pyrazolopyrimidine formation, while the coformycin genes (cof cluster) include cofB (a homolog of succinylaminoimidazolecarboxamide ribotide synthetase) and cofA (an NADPH-dependent dehydrogenase) responsible for constructing the diazepine ring system [2] [4].

This co-production strategy extends beyond the formycin/coformycin pair. Similar protector-protégé relationships are observed in other actinomycetes producing nucleoside antibiotics, including vidarabine/pentostatin and cordycepin/2'-deoxycoformycin [6] [8]. The evolutionary conservation of this strategy highlights its importance in preserving the bioactivity of inherently labile nucleoside antibiotics that would otherwise be susceptible to enzymatic inactivation by deaminases present in microbial ecosystems.

Table 3: Nucleoside Antibiotic Pairs Exhibiting Correlated Production

Nucleoside Antibiotic (Protégé)Protector MoleculeProducing MicroorganismTarget Enzyme Protected AgainstGenetic Cluster Arrangement
Formycin ACoformycinStreptomyces kaniharaensisAdenosine deaminase (ADA)Adjacent/overlapping clusters
Vidarabine (ara-A)Pentostatin (2'-dCF)Streptomyces antibioticusAdenosine deaminase (ADA)Co-regulated clusters
Cordycepin2'-DeoxycoformycinAspergillus nidulansAdenosine deaminase (ADA)Unknown
NebularineUndefined ADA inhibitorStreptomyces spp.Adenosine deaminase (ADA)Not characterized

The table above lists nucleoside antibiotics that are co-produced with ADA inhibitors as a protective strategy [3] [4] [6]

Properties

CAS Number

11033-22-0

Product Name

Coformycin

IUPAC Name

(2R,3R,4S,5R)-2-[(8R)-8-hydroxy-7,8-dihydro-4H-imidazo[4,5-d][1,3]diazepin-3-yl]-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C11H16N4O5

Molecular Weight

284.27 g/mol

InChI

InChI=1S/C11H16N4O5/c16-2-6-8(18)9(19)11(20-6)15-4-14-7-5(17)1-12-3-13-10(7)15/h3-6,8-9,11,16-19H,1-2H2,(H,12,13)/t5-,6-,8-,9-,11-/m1/s1

InChI Key

YOOVTUPUBVHMPG-LODYRLCVSA-N

SMILES

C1C(C2=C(NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)O

Solubility

Soluble in DMSO

Synonyms

Coformycin; NSC 277817

Canonical SMILES

C1C(C2=C(NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)O

Isomeric SMILES

C1[C@H](C2=C(NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.